tert-Butyl (4-aminophenyl)carbamate
Overview
Description
tert-Butyl (4-aminophenyl)carbamate: is an organic compound with the molecular formula C11H16N2O2. It is a derivative of carbamic acid and is commonly used as a protecting group for amines in organic synthesis. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
Tert-Butyl (4-aminophenyl)carbamate, also known as 4-(tert-Butoxycarbonylamino)aniline, is a type of carbamate derivative It’s known that carbamates often interact with enzymes such as acetylcholinesterase and cyclooxygenase .
Mode of Action
Carbamates are generally known to inhibit enzymes by forming a covalent bond with their active site, thereby preventing the enzyme from catalyzing its substrate .
Biochemical Pathways
Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft .
Pharmacokinetics
Carbamates are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of enzymes like acetylcholinesterase by carbamates can lead to an overstimulation of muscarinic and nicotinic receptors, resulting in various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (4-aminophenyl)carbamate can be synthesized through the reaction of 4-aminophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-aminophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are commonly used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is 4-aminophenol.
Scientific Research Applications
tert-Butyl (4-aminophenyl)carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-aminophenyl)carbamate
- Ethyl (4-aminophenyl)carbamate
Comparison: tert-Butyl (4-aminophenyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications .
Biological Activity
Tert-butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine, is a synthetic organic compound with significant biological activity. Its structure comprises a benzene ring with an amine group at the para position, linked to a tert-butyl carbamate group. This compound has garnered attention in pharmaceutical chemistry due to its diverse biological activities and applications in organic synthesis.
The molecular formula of this compound is CHNO, with a molecular weight of 210.28 g/mol. The synthesis typically involves the reaction of 4-aminophenol with tert-butyl chloroformate, yielding the desired carbamate derivative. This compound is primarily used as a protecting group for amines, facilitating various chemical modifications while maintaining stability under mild conditions.
Biological Activities
Research indicates that this compound and its derivatives exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory Activity : Certain derivatives show promising anti-inflammatory effects comparable to standard drugs like indomethacin, with inhibition percentages ranging from 39% to 54% in various assays .
- Antitumor Properties : Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cells while sparing non-malignant cells .
- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anticonvulsant Activity : Research indicates that certain derivatives may also possess anticonvulsant properties, expanding their therapeutic potential.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Derivatives have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression, such as CDC25 and histone deacetylases (HDACs) .
- Metabolic Interactions : The compound's metabolites may interact with receptors and enzymes, modulating biological responses related to inflammation and tumor growth.
Case Studies
Several studies highlight the efficacy of this compound derivatives:
- Anti-inflammatory Study : A study evaluated the anti-inflammatory activity of various derivatives in vivo. Results indicated significant inhibition of edema formation, supporting the compound's potential as an anti-inflammatory agent.
- Cancer Research : In a preclinical study, a derivative targeting CDC25 was found to induce apoptosis in TNBC cells through DNA damage mechanisms, showcasing its therapeutic promise .
- Antimicrobial Testing : A series of derivatives were tested against common bacterial strains, revealing notable antimicrobial activity that warrants further investigation for clinical applications.
Comparative Analysis of Derivatives
The following table summarizes key derivatives of this compound along with their respective biological activities:
Compound Name | CAS Number | Biological Activity | Inhibition Percentage |
---|---|---|---|
This compound | 71026-66-9 | Anti-inflammatory | 54.239% |
Tert-Butyl (4-(methylamino)phenyl)carbamate | 1134328-09-8 | Antitumor | Significant cytotoxicity |
Tert-Butyl (3-(dimethylamino)phenyl)carbamate | 1160436-95-2 | Antimicrobial | Moderate activity |
Tert-Butyl (2-aminophenyl)carbamate | 146651-75-4 | Anticonvulsant | Positive response |
Properties
IUPAC Name |
tert-butyl N-(4-aminophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVYTYZCVWHWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991332 | |
Record name | tert-Butyl (4-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71026-66-9 | |
Record name | tert-Butyl (4-aminophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71026-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-aminophenyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071026669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl (4-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (4-aminophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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